ER-Status-Dependent Cytotoxicity: Lactandrate vs. ER-Negative Baseline
Lactandrate demonstrates ER-status-dependent growth inhibition in breast cancer cells. In ER-positive MCF7 cells, the GI50 is 5 μM, whereas in ER-negative MDA-MB-231 cells, the GI50 rises to 65 μM, representing a 13-fold reduction in sensitivity [1]. This differential is a direct consequence of lactandrate's interaction with the ERα ligand-binding domain (LBD), as confirmed by docking studies [2].
| Evidence Dimension | Growth inhibition (GI50) |
|---|---|
| Target Compound Data | 5 μM (MCF7, ER+) |
| Comparator Or Baseline | 65 μM (MDA-MB-231, ER-) |
| Quantified Difference | 13-fold lower GI50 in ER+ vs. ER- cells |
| Conditions | 48-h MTT assay; human breast adenocarcinoma cell lines MCF7 (ER+) and MDA-MB-231 (ER-) [1] |
Why This Matters
Procurement for ER+ breast cancer research requires a compound with validated ER-dependent potency; lactandrate's 13-fold selectivity index ensures relevant activity in target cell populations.
- [1] Trafalis DT, Geromichalos GD, Koukoulitsa C, Papageorgiou A, Karamanakos P, Camoutsis C. Lactandrate: a D-homo-aza-androsterone alkylator in the treatment of breast cancer. Breast Cancer Res Treat. 2006;97(1):17-31. Table 2. View Source
- [2] MedChemExpress. Lactandrate (HY-121372) Technical Datasheet. Accessed 2026. View Source
